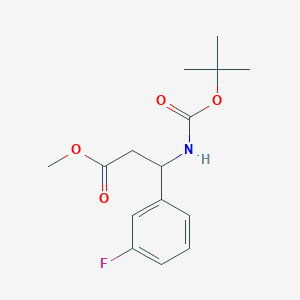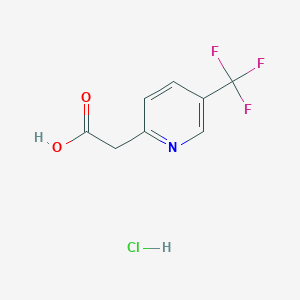
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) is a coordination compound that features a cobalt(III) center. This compound is notable for its unique structure, which includes dimethylglyoximato ligands, a trifluoromethyltetrazolato ligand, and a tri-n-butylphosphine ligand. The combination of these ligands imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) typically involves the reaction of cobalt(III) salts with dimethylglyoxime, trifluoromethyltetrazole, and tri-n-butylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired reaction outcome.
Major Products Formed
The major products formed from reactions involving Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(IV) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands.
科学的研究の応用
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: It is used in the development of new materials with specific electronic, magnetic, or optical properties.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its ability to interact with biological molecules and its potential use in drug delivery systems.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of cobalt and the effects of different ligands on the properties of the metal center.
作用機序
The mechanism of action of Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) involves its ability to coordinate with other molecules and participate in redox reactions. The cobalt center can undergo changes in its oxidation state, which can influence the reactivity and stability of the compound. The ligands play a crucial role in stabilizing the cobalt center and modulating its chemical properties.
類似化合物との比較
Similar Compounds
Bis(dimethylglyoximato)cobalt(III): This compound lacks the trifluoromethyltetrazolato and tri-n-butylphosphine ligands, resulting in different chemical properties.
Bis(dimethylglyoximato)N-2(5-methyltetrazolato)(tri-n-butylphosphine)cobalt(III): This compound has a similar structure but with a methyltetrazolato ligand instead of a trifluoromethyltetrazolato ligand.
Uniqueness
The presence of the trifluoromethyltetrazolato ligand in Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) imparts unique electronic and steric properties to the compound, making it distinct from other similar compounds
特性
分子式 |
C22H42CoF3N8O4P+ |
|---|---|
分子量 |
629.5 g/mol |
IUPAC名 |
cobalt(3+);(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;tributylphosphanium;5-(trifluoromethyl)-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |
InChI |
InChI=1S/C12H27P.2C4H8N2O2.C2F3N4.Co/c1-4-7-10-13(11-8-5-2)12-9-6-3;2*1-3(5-7)4(2)6-8;3-2(4,5)1-6-8-9-7-1;/h4-12H2,1-3H3;2*7-8H,1-2H3;;/q;;;-1;+3/p-1/b;2*5-3+,6-4+;; |
InChIキー |
QWDFCNYJCLLKBB-DVTASQICSA-M |
異性体SMILES |
CCCC[PH+](CCCC)CCCC.C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.C1(=NN=N[N-]1)C(F)(F)F.[Co+3] |
正規SMILES |
CCCC[PH+](CCCC)CCCC.CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.C1(=NN=N[N-]1)C(F)(F)F.[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)


![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)


![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)

![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)
